molecular formula C7H5BrF2O B151451 (3-Bromo-2,6-difluorophenyl)methanol CAS No. 438050-05-6

(3-Bromo-2,6-difluorophenyl)methanol

Cat. No.: B151451
CAS No.: 438050-05-6
M. Wt: 223.01 g/mol
InChI Key: VNUWCHLKAFPIDP-UHFFFAOYSA-N
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Description

(3-Bromo-2,6-difluorophenyl)methanol: is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group. It is commonly used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: (3-Bromo-2,6-difluorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated phenylmethanols on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of bromine and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-difluorophenyl)methanol typically involves the bromination and fluorination of a phenylmethanol precursor. One common method includes the reaction of 3-bromo-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2,6-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products:

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Bromo-2,6-difluorobenzaldehyde
  • 3-Bromo-2,6-difluorobenzoic acid
  • 3-Bromo-2,6-difluorophenylmethane
  • 3-Bromo-2,6-difluorophenol

Uniqueness: (3-Bromo-2,6-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

(3-bromo-2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUWCHLKAFPIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623506
Record name (3-Bromo-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438050-05-6
Record name (3-Bromo-2,6-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

20 g of 3-bromo-2,6-difluorobenzaldehyde are dissolved in 450 ml of methanol and cooled in an ice bath; 3.42 g of sodium borohydride are then added portionwise thereto. The mixture is stirred at ambient temperature for 1 hour and then the solvent is evaporated under reduced pressure. The residue is taken up between water and dichloromethane and the organic phase is separated, dried and concentrated under reduced pressure. The residue is crystallised from n-pentane. 14.6 g of compound are obtained.
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Synthesis routes and methods III

Procedure details

1-Bromo-3-(bromomethyl)-2,4-difluoro-benzene (45.2 g, 0.158 M) was dissolved in dioxane (800 mL), water (800 mL) and calcium carbonate (80 g, 0.80 M) were added and the mixture was refluxed for 16 h. The mixture was cooled, acidified with 2N HCl and extracted with dichloromethane. Organic phases were pooled, dried with Na2SO4 and and evaporated to yield a brownish oil (40.3 g). The residue was purified by column chromatography (silica gel; n-hexane/ethyl acetate 9:1) to yield 31.2 g (88%) of the title compound as a colorless solid. MS (EI): 224.0 (M)+.
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